AZD9496: A Technical Guide to a Novel Selective Estrogen Receptor Degrader
AZD9496: A Technical Guide to a Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZD9496, a potent and orally bioavailable nonsteroidal selective estrogen receptor degrader (SERD). It details the compound's chemical properties, mechanism of action, biological activity, and relevant experimental methodologies.
Core Chemical and Physical Properties
AZD9496, identified as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, is a novel small molecule developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its core chemical identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for AZD9496
| Identifier | Value | Source(s) |
| IUPAC Name | (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [1] |
| CAS Number | 1639042-08-2 | [3][4] |
| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [4] |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | [1] |
Table 2: Physicochemical Properties of AZD9496
| Property | Value | Source(s) |
| Molecular Weight | 442.47 g/mol | [4] |
| Appearance | Solid powder | [3] |
| Solubility | Insoluble in water (< 0.1 mg/mL); Soluble in DMSO (≥ 104.5 mg/mL) and Ethanol (88 mg/mL). | [5] |
| XLogP3 (Computed) | 2.9 | [6] |
| Melting Point | Not reported in reviewed literature. | |
| pKa | Not reported in reviewed literature. |
Mechanism of Action and Signaling Pathway
AZD9496 is a selective estrogen receptor degrader (SERD) that functions as a potent ERα antagonist.[7] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily antagonize the receptor, AZD9496 binds to the estrogen receptor and induces a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[6] This dual mechanism of antagonism and degradation effectively prevents both ligand-dependent and ligand-independent ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[6]
The primary signaling pathway targeted by AZD9496 is the Estrogen Receptor (ER) signaling cascade. In ER-positive breast cancer, estradiol (B170435) binds to ERα, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation and survival. AZD9496 disrupts this pathway by binding to ERα, preventing estradiol binding, and triggering the destruction of the receptor itself.
Research has also indicated that AZD9496 can block the JAK2/STAT5B pathway, which has been identified as a key biological event in ER-mediated growth in models of pituitary adenoma.[8] Furthermore, studies combining AZD9496 with PI3K pathway and CDK4/6 inhibitors have shown enhanced tumor growth-inhibitory effects, suggesting a strategy to overcome resistance mechanisms.[7][9]
Biological Activity and Potency
AZD9496 demonstrates high potency in binding to ERα, inducing its downregulation, and antagonizing its function. It effectively inhibits the growth of ER-positive breast cancer cell lines, such as MCF-7, at nanomolar concentrations.
Table 3: In Vitro Biological Activity of AZD9496
| Assay | IC₅₀ / EC₅₀ (nM) | Target / Cell Line | Source(s) |
| ERα Binding | 0.82 | ERα Ligand Binding Domain | [7][10] |
| ERα Downregulation | 0.14 | MCF-7 Cells | [7][10] |
| ERα Antagonism | 0.28 | MCF-7 Cells | [7][10] |
| MCF-7 Cell Growth Inhibition | 0.04 | MCF-7 Cells | [7] |
In vivo studies have confirmed the potent antitumor activity of AZD9496. In estrogen-dependent MCF-7 xenograft models, significant tumor growth inhibition is observed at doses as low as 0.5 mg/kg.[4][7] This effect is accompanied by a dose-dependent decrease in progesterone (B1679170) receptor (PR) protein levels, a key biomarker of ER pathway antagonism.[9] The compound also shows efficacy in models of acquired resistance, including long-term estrogen-deprived models and those with clinically relevant ESR1 mutations.[9][11]
Experimental Protocols
This section outlines representative methodologies for key experiments used to characterize AZD9496. These protocols are synthesized from established methods in the field.
Competitive Radioligand Binding Assay for ERα
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Uterine Cytosol:
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Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol at 0.5-1.0 nM) with the uterine cytosol preparation (50-100 µg protein per well).[8][12]
-
Add a range of concentrations of AZD9496 (or other test compounds) to compete for binding.[12]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]
-
To determine non-specific binding, a set of wells should contain a large excess of unlabeled estradiol.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration onto glass-fiber filters (e.g., GF/C filters pre-soaked in PEI).[13]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantify the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AZD9496.
-
Determine the IC₅₀ value (the concentration of AZD9496 that inhibits 50% of radioligand binding) using non-linear regression analysis.[13]
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
ERα Downregulation Assay via SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a mass spectrometry-based method used to quantify protein abundance, ideal for measuring changes in protein levels, such as ERα degradation, following drug treatment.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of MCF-7 cells. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine). The second population is grown in "heavy" medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆,¹⁵N₄-L-Arginine).[14]
-
Culture the cells for at least five to six doublings to ensure >95% incorporation of the heavy amino acid into the proteome.[15][16]
-
-
Experimental Treatment:
-
Sample Preparation:
-
Harvest and lyse both cell populations.
-
Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[14]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Identify peptides corresponding to ERα.
-
In the mass spectrum, peptides from the control ("light") and treated ("heavy") samples will appear as pairs, separated by a specific mass difference corresponding to the heavy isotope label.
-
Calculate the ratio of the "heavy" to "light" peak intensities for ERα peptides. A ratio significantly less than 1 indicates that AZD9496 has caused the degradation of ERα.
-
In Vivo MCF-7 Xenograft Model
This model is essential for evaluating the antitumor efficacy of compounds in a living system. MCF-7 cells are estrogen-dependent, requiring estrogen supplementation for tumor growth in immunodeficient mice.
Methodology:
-
Animal Model and Estrogen Supplementation:
-
Use immunodeficient mice (e.g., female athymic nude mice).[17][18]
-
One week prior to cell implantation, supplement mice with estrogen. This is typically done by subcutaneously implanting a slow-release 17β-estradiol pellet.[1] This allows for stable, long-term estrogen levels required for MCF-7 tumor growth.
-
-
Cell Preparation and Implantation:
-
Culture MCF-7 cells to approximately 60% confluency.[1]
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Matrigel helps support initial tumor formation.[1][18]
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the flank or mammary fat pad of the estrogen-supplemented mice.[1][17]
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Administer AZD9496 orally (p.o.) once daily at desired doses (e.g., 0.5, 5, 25 mg/kg). The control group receives the vehicle solution.[9]
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting to measure levels of ERα and downstream markers like Progesterone Receptor (PR), or for histological examination.[9]
-
Conclusion
AZD9496 is a potent, orally bioavailable selective estrogen receptor degrader with a well-defined mechanism of action. Its ability to both antagonize and degrade ERα provides a robust method for inhibiting ER signaling. Preclinical data demonstrates significant antitumor activity in both endocrine-sensitive and resistant models, supporting its investigation as a therapeutic agent for ER-positive breast cancer. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of AZD9496 and other novel SERDs in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. meliordiscovery.com [meliordiscovery.com]
